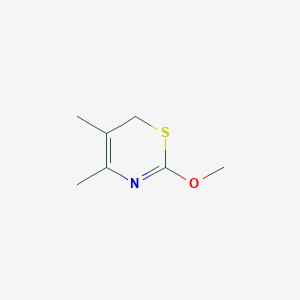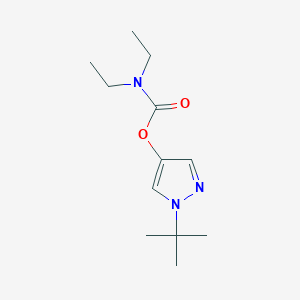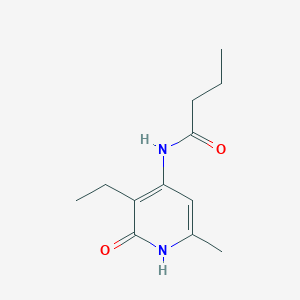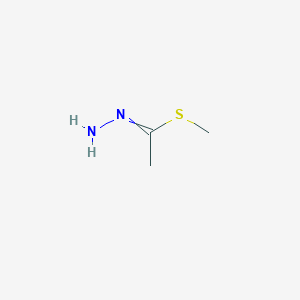![molecular formula C13H15NO4 B14380421 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 89968-11-6](/img/structure/B14380421.png)
3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties. It is often utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the use of sulfurizing reagents. One common method includes the use of 3-[(Dimethylamino)methylidene)amino]-3H-1,2,4-dithiazole-3-thione (DDTT) as a sulfurizing agent . The reaction conditions often involve the use of anhydrous solvents to prevent oxidation and ensure high yields . Industrial production methods may involve automated synthesizers to scale up the process efficiently .
Analyse Chemischer Reaktionen
3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including sulfurization, oxidation, and substitution. Common reagents used in these reactions include iodine for oxidation and DDTT for sulfurization . The major products formed from these reactions are typically phosphorothioate linkages, which are crucial in the synthesis of oligonucleotide analogues .
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research, particularly in the synthesis of oligonucleotide analogues. It is employed as a sulfurizing reagent to prepare phosphorothioate linkages, which are essential in the development of antisense oligonucleotides (ASOs) and other therapeutic agents . Its ability to form stable solutions and its efficiency in sulfurizing RNA linkages make it a valuable tool in molecular biology and medicinal chemistry .
Wirkmechanismus
The mechanism of action of 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its role as a sulfurizing agent. It facilitates the formation of phosphorothioate linkages by transferring sulfur atoms to the target molecules . This process enhances the stability and resistance of the resulting compounds to nucleases, making them more effective in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one include other sulfurizing agents such as Beaucage Reagent and Lawesson’s reagent . this compound is unique in its ability to form stable solutions and its high efficiency in sulfurizing RNA linkages . This makes it particularly valuable in the synthesis of oligonucleotide analogues and other therapeutic agents.
Eigenschaften
CAS-Nummer |
89968-11-6 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-(dimethylaminomethylidene)-6,7-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C13H15NO4/c1-14(2)7-10-8-5-6-9(16-3)12(17-4)11(8)13(15)18-10/h5-7H,1-4H3 |
InChI-Schlüssel |
NMSGMAJBVWRUET-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)



![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)


